molecular formula C9H12N2O2S2 B13055013 4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13055013
M. Wt: 244.3 g/mol
InChI Key: UFZHSTAXJCBGTR-CSKARUKUSA-N
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Description

(4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique thieno[2,3-b]thiopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-b]thiopyran core, followed by the introduction of the dimethylhydrazinylidene group. Reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thioethers or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

(4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific thieno[2,3-b]thiopyran core and the presence of the dimethylhydrazinylidene group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine

InChI

InChI=1S/C9H12N2O2S2/c1-11(2)10-8-3-5-14-9-7(8)4-6-15(9,12)13/h3,5H,4,6H2,1-2H3/b10-8+

InChI Key

UFZHSTAXJCBGTR-CSKARUKUSA-N

Isomeric SMILES

CN(C)/N=C/1\C=CSC2=C1CCS2(=O)=O

Canonical SMILES

CN(C)N=C1C=CSC2=C1CCS2(=O)=O

Origin of Product

United States

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